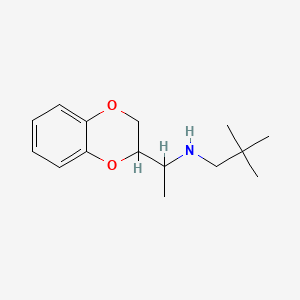
Methacrylic acid, 3,6-dichloro-2,4-dinitrophenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Dichloro-2,4-dinitrophenyl methacrylate is a chemical compound with the molecular formula C10H6Cl2N2O6 and a molecular weight of 321.07 g/mol . It is an ester of methacrylic acid and 3,6-dichloro-2,4-dinitrophenol. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dichloro-2,4-dinitrophenyl methacrylate typically involves the esterification of methacrylic acid with 3,6-dichloro-2,4-dinitrophenol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of 3,6-Dichloro-2,4-dinitrophenyl methacrylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the compound.
Chemical Reactions Analysis
Types of Reactions
3,6-Dichloro-2,4-dinitrophenyl methacrylate undergoes various chemical reactions, including:
Substitution Reactions: The nitro groups on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Polymerization: The methacrylate group allows the compound to undergo radical polymerization, forming polymers with unique properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Polymerization: Radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are used to initiate the polymerization process.
Major Products Formed
Substitution Reactions: Products include substituted phenyl derivatives with various functional groups.
Polymerization: The major products are polymers with methacrylate backbones, which can be used in coatings, adhesives, and other applications.
Scientific Research Applications
3,6-Dichloro-2,4-dinitrophenyl methacrylate has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers with specific properties.
Biology: Employed in the study of enzyme-substrate interactions due to its reactive nitro groups.
Medicine: Investigated for its potential use in drug delivery systems and as a component in biomedical devices.
Industry: Utilized in the production of specialty coatings, adhesives, and other materials with enhanced performance characteristics
Mechanism of Action
The mechanism of action of 3,6-Dichloro-2,4-dinitrophenyl methacrylate involves its ability to undergo polymerization and substitution reactions. The methacrylate group allows it to form polymers through radical polymerization, while the nitro groups on the phenyl ring make it reactive towards nucleophiles. These properties enable the compound to interact with various molecular targets and pathways, making it useful in a wide range of applications .
Comparison with Similar Compounds
Similar Compounds
3,6-Dichloro-2-methoxybenzoic acid: Another compound with similar chlorinated phenyl structure but different functional groups.
2,4-Dinitrophenyl methacrylate: Similar in structure but lacks the chlorine atoms.
Uniqueness
3,6-Dichloro-2,4-dinitrophenyl methacrylate is unique due to the presence of both chlorine and nitro groups on the phenyl ring, which enhances its reactivity and versatility in chemical reactions. This makes it particularly valuable in the synthesis of specialized polymers and in various research applications .
Properties
CAS No. |
24291-69-8 |
|---|---|
Molecular Formula |
C10H6Cl2N2O6 |
Molecular Weight |
321.07 g/mol |
IUPAC Name |
(3,6-dichloro-2,4-dinitrophenyl) 2-methylprop-2-enoate |
InChI |
InChI=1S/C10H6Cl2N2O6/c1-4(2)10(15)20-9-5(11)3-6(13(16)17)7(12)8(9)14(18)19/h3H,1H2,2H3 |
InChI Key |
OXQBCZMXEKVZOL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OC1=C(C=C(C(=C1[N+](=O)[O-])Cl)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


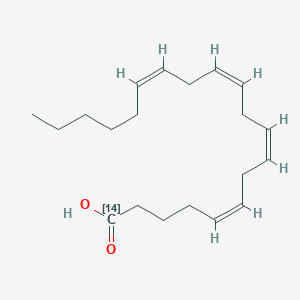
![tetrasodium;5-[[4-chloro-6-[3-[(4-chloro-6-propan-2-yloxy-1,3,5-triazin-2-yl)amino]-4-sulfonatoanilino]-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B13790671.png)
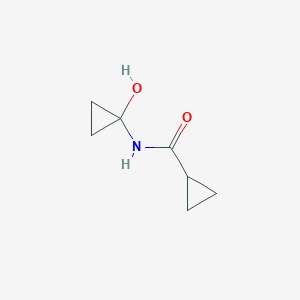
![Acetonitrile,[methyl[(1R)-1-methylbutyl]amino]-](/img/structure/B13790690.png)
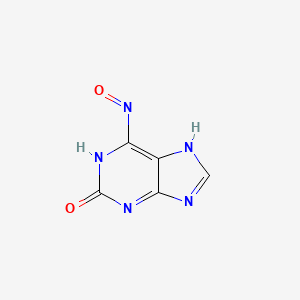
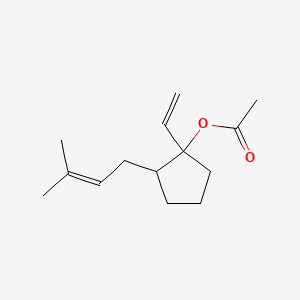
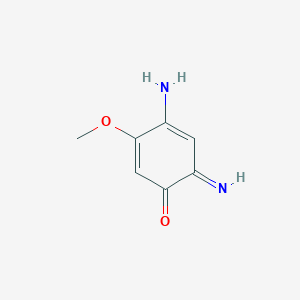
![Phosphonic acid, [2-[[(2-chloroethoxy)(2-chloroethyl)phosphinyl]oxy]ethyl]-, bis(2-chloroethyl) ester](/img/structure/B13790704.png)
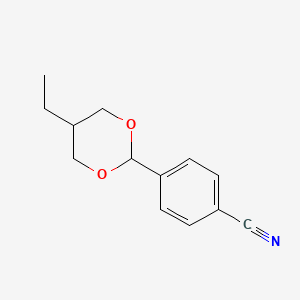
![1-[4-[2-(2-fluoroanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13790711.png)

![6-(2-Methoxy-5-methylphenyl)-3-methylimidazo[2,1-B]thiazole-5-carboxaldehyde](/img/structure/B13790723.png)

